molecular formula CH2N2O B14297357 Hydroxycyanamide CAS No. 114045-21-5

Hydroxycyanamide

Cat. No.: B14297357
CAS No.: 114045-21-5
M. Wt: 58.040 g/mol
InChI Key: ROPLCSFPUPWHGJ-UHFFFAOYSA-N
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Description

Hydroxycyanamide, also known as N-hydroxycyanamide, is a chemical compound with the molecular formula CH2N2O. It is a derivative of cyanamide and features a hydroxyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxycyanamide can be synthesized through several methods. One common approach involves the reaction of cyanamide with hydroxylamine. This reaction typically occurs under mild conditions and yields this compound as the primary product . Another method involves the iron-mediated desulfurization of isothiocyanates, which also produces this compound under mild reaction conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of cyanamide with hydroxylamine hydrochloride. This process involves the use of a solvent, such as water or ethanol, and is carried out at controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hydroxycyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to participate in cycloaddition reactions and aminocyanation reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyanate or nitrate derivatives, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of hydroxycyanamide involves its interaction with various molecular targets and pathways. In biological systems, this compound is known to inhibit aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, which produces unpleasant effects and deters alcohol consumption . Additionally, this compound can act as a nitric oxide donor, influencing various cellular processes through the modulation of nitric oxide levels .

Comparison with Similar Compounds

Hydroxycyanamide can be compared with other similar compounds, such as:

This compound’s unique combination of a hydroxyl group and a cyanamide moiety makes it a versatile compound with distinct chemical and biological properties.

Properties

IUPAC Name

hydroxycyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2O/c2-1-3-4/h3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLCSFPUPWHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624674
Record name Hydroxycyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.040 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114045-21-5
Record name Hydroxycyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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